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molecular formula C10H10Br2O2 B8771339 Methyl 2,5-bis(bromomethyl)benzoate CAS No. 74725-06-7

Methyl 2,5-bis(bromomethyl)benzoate

Cat. No. B8771339
M. Wt: 321.99 g/mol
InChI Key: IXYYTQMKCJWOLL-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

The compound (1.1274 g) obtained in Example 102-1 was dissolved in carbon tetrachloride (19.2 ml). The reaction solution was added with N-bromosuccinimide (2.417 g) and benzoyl peroxide (147.2 mg), and the whole was refluxed under heating for 6.5 hours. After having been cooled to room temperature, the reaction solution was concentrated under reduced pressure. The resultant residue was purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining a mixture (2.4003 g) containing 2,5-bis-bromomethyl-benzoic acid methyl ester. The resultant mixture was dissolved in a 50% 1,4-dioxane aqueous solution (48 ml). The reaction solution was added with calcium carbonate (3.4823 g) and the whole was stirred at 100° C. for 16.5 hours. After having been cooled to room temperature, the reaction solution was cooled to 0° C. and concentrated hydrochloric acid was gradually added thereto to make the pH of the solution to 2. After that, the whole was stirred at room temperature for 20 minutes. The reaction solution was subjected to extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution and then dried with anhydrous sodium sulfate. After the drying agent was filtrated out, the filtrate was concentrated under reduced pressure. The resultant residue was purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (372.0 mg) as a white crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
solvent
Reaction Step Two
Quantity
3.4823 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([CH2:10]Br)[CH:7]=[CH:6][C:5]=1[CH2:12]Br.C(=O)([O-])[O-:16].[Ca+2].Cl>O1CCOCC1>[OH:16][CH2:10][C:8]1[CH:9]=[C:4]2[C:5]([CH2:12][O:2][C:3]2=[O:14])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)CBr)CBr)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
3.4823 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at 100° C. for 16.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After having been cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After that, the whole was stirred at room temperature for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and then dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the drying agent was filtrated out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified through silica gel column chromatography (chloroform/ethyl acetate)

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
OCC1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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